molecular formula C9H13N3O2S B14214513 [3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate CAS No. 805944-72-3

[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate

Cat. No.: B14214513
CAS No.: 805944-72-3
M. Wt: 227.29 g/mol
InChI Key: JRIQFGZAEGCZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring substituted with hydroxyl, hydroxymethyl, and methyl groups, along with a carbamimidothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through cyclization reactions.

    Substitution Reactions: Introduction of hydroxyl, hydroxymethyl, and methyl groups onto the pyridine ring using appropriate reagents and catalysts.

    Carbamimidothioate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.

    Carbamimidothioate Derivatives: Compounds with similar carbamimidothioate groups but different core structures.

Uniqueness

The uniqueness of [3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

805944-72-3

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl carbamimidothioate

InChI

InChI=1S/C9H13N3O2S/c1-5-8(14)7(4-15-9(10)11)6(3-13)2-12-5/h2,13-14H,3-4H2,1H3,(H3,10,11)

InChI Key

JRIQFGZAEGCZCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CSC(=N)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.